molecular formula C11H12N6O2 B11530287 8-Imidazol-1-yl-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione

8-Imidazol-1-yl-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11530287
M. Wt: 260.25 g/mol
InChI Key: YMMKIRDZDXEBEP-UHFFFAOYSA-N
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Description

8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring fused with a purine moiety. It has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the condensation of an imidazole derivative with a purine precursor. One common method involves the reaction of 1H-imidazole-1-yl acetic acid with 1,3,7-trimethylxanthine under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled production of large quantities of the compound by optimizing reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Electrophilic or nucleophilic reagents

Major Products:

Scientific Research Applications

8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research has shown its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interfere with nucleic acid synthesis and function, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

  • 1H-IMIDAZOLE-1-YL-ACETIC ACID
  • 1,3,7-TRIMETHYLXANTHINE
  • 2,6-DIOXO-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE

Comparison: While these compounds share structural similarities, 8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its fused imidazole-purine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H12N6O2

Molecular Weight

260.25 g/mol

IUPAC Name

8-imidazol-1-yl-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C11H12N6O2/c1-14-7-8(13-10(14)17-5-4-12-6-17)15(2)11(19)16(3)9(7)18/h4-6H,1-3H3

InChI Key

YMMKIRDZDXEBEP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N3C=CN=C3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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